molecular formula C16H12F3NO2 B2472500 3-[4-(trifluoromethoxy)benzyl]-1,3-dihydro-2H-indol-2-one CAS No. 882747-47-9

3-[4-(trifluoromethoxy)benzyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B2472500
CAS No.: 882747-47-9
M. Wt: 307.272
InChI Key: LPTRWCKPIUHTFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(trifluoromethoxy)benzyl]-1,3-dihydro-2H-indol-2-one is an organic compound with a complex structure that includes a trifluoromethoxy group attached to a benzyl group, which is further connected to a dihydroindolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(trifluoromethoxy)benzyl]-1,3-dihydro-2H-indol-2-one typically involves multiple steps:

  • Formation of 4-(trifluoromethoxy)benzyl bromide

      Reagents: 4-(trifluoromethoxy)benzyl alcohol, phosphorus tribromide, diethyl ether.

      Conditions: The reaction is carried out at 0°C, with phosphorus tribromide added slowly to a stirred solution of 4-(trifluoromethoxy)benzyl alcohol in diethyl ether. The mixture is stirred for 0.5 hours, then poured into an ice-water mixture and extracted with diethyl ether.

  • Coupling with indolone

      Reagents: 4-(trifluoromethoxy)benzyl bromide, indolone, potassium carbonate, dimethylformamide.

      Conditions: The reaction is performed by adding 4-(trifluoromethoxy)benzyl bromide to a solution of indolone and potassium carbonate in dimethylformamide. The mixture is heated to 80°C and stirred for several hours. After completion, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[4-(trifluoromethoxy)benzyl]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the trifluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or other strong bases in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

3-[4-(trifluoromethoxy)benzyl]-1,3-dihydro-2H-indol-2-one has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[4-(trifluoromethoxy)benzyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its binding affinity to target proteins. The indolone core may interact with active sites of enzymes, inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

    4-(trifluoromethoxy)benzyl bromide: A precursor in the synthesis of the target compound.

    Indolone derivatives: Compounds with similar core structures but different substituents.

Uniqueness

3-[4-(trifluoromethoxy)benzyl]-1,3-dihydro-2H-indol-2-one is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and enhances its biological activity compared to other indolone derivatives. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-[[4-(trifluoromethoxy)phenyl]methyl]-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO2/c17-16(18,19)22-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)20-15(13)21/h1-8,13H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTRWCKPIUHTFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001326697
Record name 3-[[4-(trifluoromethoxy)phenyl]methyl]-1,3-dihydroindol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649009
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

882747-47-9
Record name 3-[[4-(trifluoromethoxy)phenyl]methyl]-1,3-dihydroindol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.